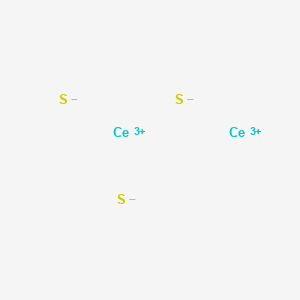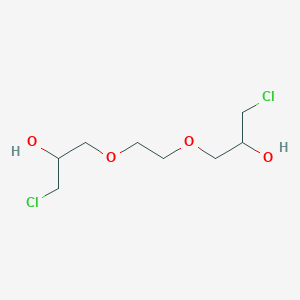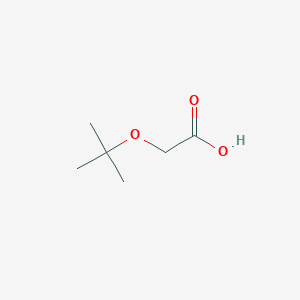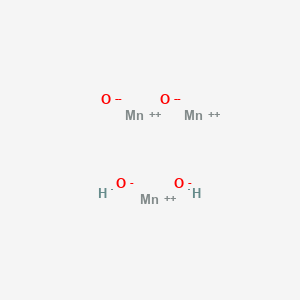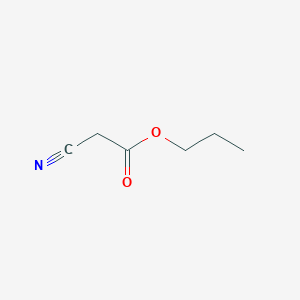
Propyl cyanoacetate
Overview
Description
Propyl cyanoacetate is an organic compound with the molecular formula C₆H₉NO₂. It is an ester derived from cyanoacetic acid and propanol. This compound is known for its applications in organic synthesis, particularly in the formation of various heterocyclic compounds. It is a colorless liquid with a characteristic odor and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Target of Action
Propyl cyanoacetate, also known as acetic acid, cyano-, propyl ester , is primarily used in the synthesis of cyanoacrylate adhesives . The primary targets of this compound are the materials to which these adhesives are applied. The compound forms strong bonds with a wide range of materials, making it a versatile adhesive.
Mode of Action
The mode of action of this compound is based on its ability to rapidly polymerize in the presence of moisture . This is due to the presence of two strong electroacceptor groups in the molecule, the nitrile and ester groups . These groups lead to the polarization of the double bond in the molecule, triggering rapid anionic polymerization upon initiation by adsorbed moisture . This results in the formation of a cohesively strong high molecular weight polymer .
Biochemical Pathways
The Knoevenagel reaction, a condensation of carbonyl compounds with compounds containing active methylene groups in the presence of bases, is the basis of the industrial method for producing monomeric cyanoacrylates .
Pharmacokinetics
It’s important to note that the compound has a molecular weight of 1271412 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties if it were to enter the body.
Result of Action
The primary result of this compound’s action is the formation of a strong, durable adhesive bond . This bond is formed due to the rapid polymerization of the compound, resulting in a high molecular weight polymer . This polymer has excellent adhesion to most materials, making it a valuable tool in various fields of engineering and medicine .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moisture . Moisture initiates the polymerization process, leading to the formation of the adhesive bond . Therefore, the compound’s action, efficacy, and stability can be influenced by the humidity and temperature of the environment in which it is used .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The raw materials, cyanoacetic acid and propanol, are fed into a reactor along with a catalyst. The reaction mixture is heated, and the ester is continuously distilled off to drive the reaction to completion. The crude product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Propyl cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Condensation Reactions: The active methylene group in this compound can undergo condensation reactions with aldehydes and ketones to form β-keto esters and other related compounds.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield cyanoacetic acid and propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Condensation Reactions: Aldehydes, ketones, and bases like sodium ethoxide are typical reagents.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed:
Substituted Derivatives: Various substituted cyanoacetates.
β-Keto Esters: Formed through condensation reactions.
Cyanoacetic Acid and Propanol: Products of hydrolysis.
Scientific Research Applications
Propyl cyanoacetate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Pharmaceuticals: It serves as an intermediate in the production of active pharmaceutical ingredients.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Material Science: Employed in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
Methyl Cyanoacetate: Similar in structure but with a methyl group instead of a propyl group.
Ethyl Cyanoacetate: Contains an ethyl group instead of a propyl group.
Butyl Cyanoacetate: Contains a butyl group instead of a propyl group.
Comparison: Propyl cyanoacetate is unique due to its specific alkyl chain length, which can influence its reactivity and physical properties. Compared to methyl and ethyl cyanoacetates, this compound may exhibit different solubility and boiling points, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
propyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIMXLLXGTDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073400 | |
| Record name | Acetic acid, cyano-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14447-15-5 | |
| Record name | Propyl cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14447-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014447155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, cyano-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

